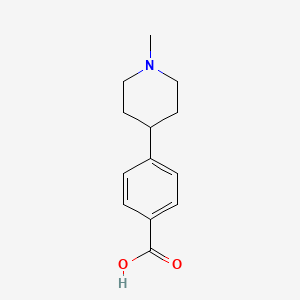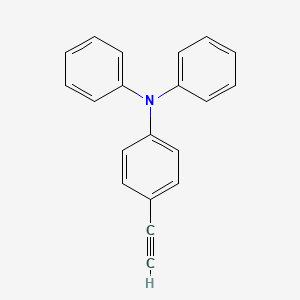
4-ethynyl-N,N-diphenylaniline
概要
説明
4-Ethynyl-N,N-diphenylaniline is a chemical compound with the molecular formula C20H15N . It has a molecular weight of 269.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The asymmetric unit of 4-Ethynyl-N,N-diphenylaniline comprises two crystallographically independent molecules. In each molecule, the nitrogen atom adopts an approximately trigonal planar geometry, lying 0.009 (1) or 0.003 (1) Å from the plane defined by the carbon atoms of the aromatic substituents to which it is attached .Physical And Chemical Properties Analysis
4-Ethynyl-N,N-diphenylaniline has a density of 1.2±0.1 g/cm3, a boiling point of 406.6±28.0 °C at 760 mmHg, and a flash point of 178.1±20.9 °C . It has a molar refractivity of 87.1±0.4 cm3, and a molar volume of 233.9±5.0 cm3 . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds .科学的研究の応用
Synthesis of Copper (I) Arylacetylide
4-Ethynyl-N,N-diphenylaniline can be used in the synthesis of copper (I) arylacetylide compounds. These compounds have various applications, including serving as catalysts in organic reactions and materials for electronic devices .
Dye Design for Photovoltaic Devices
This compound is utilized in designing new dyes for photovoltaic devices. By selecting appropriate donors and connecting them to a core through an alkyne spacer, 4-ethynyl-N,N-diphenylaniline enhances the efficiency of solar cells .
Material Safety and Handling
While not an application per se, understanding the material safety and handling procedures for 4-ethynyl-N,N-diphenylaniline is crucial for its use in any scientific research. This includes storage conditions, potential hazards, and disposal methods .
Heterotrinuclear Complexes
It is used in the design of platinum(II)–gold(I) heterotrinuclear complexes with N,N’-diarylamine groups. These complexes exhibit unique photophysical properties, making them potential candidates for optoelectronic applications .
Self-Assembly Organic Nanoparticles
4-Ethynyl-N,N-diphenylaniline is a key component in the preparation of small organic molecules with a D-A-D structure, which can self-assemble into nanoparticles. These nanoparticles have potential applications in fields such as drug delivery and imaging .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-ethynyl-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYFCLVSLUZDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609087 | |
| Record name | 4-Ethynyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethynyl-N,N-diphenylaniline | |
CAS RN |
205877-26-5 | |
| Record name | 4-Ethynyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynyltriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Ethynyl-N,N-diphenylaniline's structure in material science?
A1: 4-Ethynyl-N,N-diphenylaniline functions as a key building block in constructing donor-acceptor systems within nanomaterials. Its structure, featuring an electron-rich triphenylamine group (donor) and an ethynyl group (linker), makes it ideal for linking with electron-accepting units. This donor-acceptor design is crucial for applications like light harvesting and energy transfer in optoelectronic devices. []
Q2: How does 4-Ethynyl-N,N-diphenylaniline contribute to the development of photoactive nanoparticles?
A2: Research shows that incorporating 4-Ethynyl-N,N-diphenylaniline into ruthenium nanoparticles, alongside 9-vinylanthracene, creates a unique intraparticle donor-acceptor dyad. [] This combination facilitates efficient electron transfer processes within the nanoparticle upon light excitation. This controlled energy transfer within a single nanoparticle holds immense potential for applications in photocatalysis and solar energy conversion. []
Q3: Has 4-Ethynyl-N,N-diphenylaniline been used in the development of any specific therapeutic applications?
A3: Yes, 4-Ethynyl-N,N-diphenylaniline has been used to synthesize a small organic molecule (PTA) with a donor-acceptor-donor structure. This molecule self-assembles into nanoparticles (PTA-NPs) that exhibit both photothermal and photodynamic properties upon laser irradiation. [] This synergistic effect makes PTA-NPs promising candidates for cancer phototherapy.
Q4: What are the crystallographic characteristics of 4-Ethynyl-N,N-diphenylaniline?
A4: The crystal structure of 4-Ethynyl-N,N-diphenylaniline reveals two independent molecules within its asymmetric unit. [] The nitrogen atom in each molecule displays a nearly trigonal planar geometry. The crystal packing is stabilized by C—H⋯π interactions, leading to a three-dimensional network.
Q5: What research tools have been employed to study 4-Ethynyl-N,N-diphenylaniline?
A5: Researchers have utilized various techniques to investigate 4-Ethynyl-N,N-diphenylaniline, including X-ray crystallography to determine its structure, [] Nuclear Magnetic Resonance (NMR) spectroscopy to quantify ligand concentrations, and photoluminescence studies to understand its optical properties. [] Electrochemical techniques, such as cyclic voltammetry, have been used to investigate electron transfer processes in conjunction with 4-Ethynyl-N,N-diphenylaniline-modified nanoparticles. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



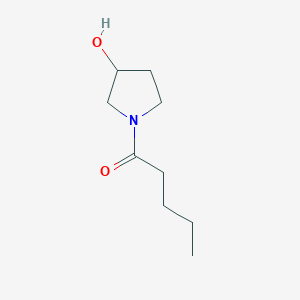


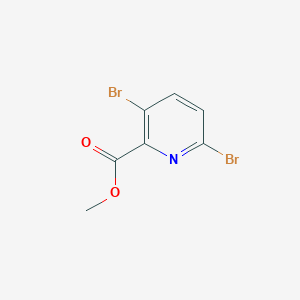

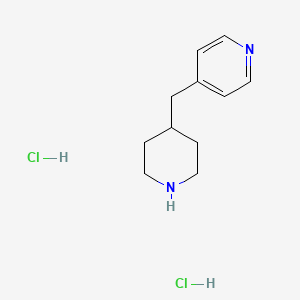

![N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine](/img/structure/B1369619.png)



